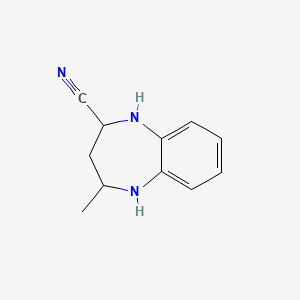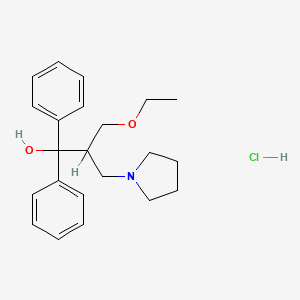
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is an organic compound that belongs to the class of aminopropanols. This compound is characterized by the presence of a cyclopropyl group, two phenyl groups, and a methyl group attached to the aminopropanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminopropanol Backbone: The initial step involves the reaction of benzaldehyde with acetone in the presence of a base to form 1,1-diphenyl-2-propanone.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Amination: The aminopropanol backbone is then aminated using a suitable amine, such as cyclopropylethylamine, under controlled conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, cyanides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted aminopropanols.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The cyclopropyl group and the phenyl rings play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-aminopropanol
- 1,1-Diphenyl-2-methyl-3-(1-cyclopropylmethyl)aminopropanol
- 1,1-Diphenyl-2-methyl-3-(1-cyclopropylpropyl)aminopropanol
Uniqueness
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Propiedades
Número CAS |
35699-19-5 |
|---|---|
Fórmula molecular |
C21H28ClNO |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
3-(1-cyclopropylethylamino)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-16(15-22-17(2)18-13-14-18)21(23,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,16-18,22-23H,13-15H2,1-2H3;1H |
Clave InChI |
LUVWAEATFYYJKW-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(C)C1CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)



![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)


